Superior Clinical Antiviral Efficacy vs. Entecavir Monotherapy: HBV DNA and pgRNA Reduction at Week 48
In a Phase 2b randomized trial, the combination of GLS4/ritonavir plus entecavir demonstrated statistically superior antiviral efficacy compared to entecavir monotherapy in chronic hepatitis B patients. Key quantitative differences included greater least-squares mean reductions in HBV DNA and HBV pgRNA, as well as higher rates of complete viral suppression [1].
| Evidence Dimension | HBV DNA reduction from baseline (log10 IU/ml) in treatment-naïve patients (Part A) |
|---|---|
| Target Compound Data | GLS4/RTV + ETV: -6.28 log10 IU/ml |
| Comparator Or Baseline | Entecavir monotherapy: -5.72 log10 IU/ml |
| Quantified Difference | -0.56 log10 IU/ml (p=0.0005) |
| Conditions | Prospective, open-label, randomized Phase 2b trial; 250 CHB patients; 48-week interim analysis |
Why This Matters
The 0.56 log10 greater HBV DNA reduction translates to a clinically meaningful improvement in viral suppression, directly supporting the selection of GLS4-containing regimens over standard-of-care nucleoside analogs in research and development programs targeting functional cure.
- [1] Zhang, M., et al. (2025). Efficacy and safety of GLS4 with entecavir vs entecavir alone in chronic hepatitis B patients: A multicenter clinical trial. Journal of Infection, 90(3), 106446. View Source
